2-Butanoyl-3-picoline
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butanoyl-3-picoline can be achieved through the Friedel-Crafts acylation of 3-picoline with butanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This reaction typically requires anhydrous conditions and is carried out under reflux to ensure complete reaction.
Industrial Production Methods: the principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques, can be applied to scale up the laboratory synthesis method.
Chemical Reactions Analysis
Types of Reactions: 2-Butanoyl-3-picoline exhibits reactivity typical of both ketones and pyridines. The carbonyl group can undergo nucleophilic addition, reduction, and condensation reactions. The pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds can add to the carbonyl group to form alcohols.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Condensation: Aldol condensation can occur in the presence of a base, forming β-hydroxy ketones or α,β-unsaturated ketones.
Major Products:
Nucleophilic Addition: Formation of secondary or tertiary alcohols.
Reduction: Formation of 1-(3-methyl-2-pyridinyl)butanol.
Condensation: Formation of α,β-unsaturated ketones or β-hydroxy ketones.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-Butanoyl-3-picoline is not well-documented. given its structure, it is likely to interact with biological targets through its carbonyl and pyridine functional groups. These interactions may involve hydrogen bonding, π-π stacking, and coordination with metal ions in enzyme active sites .
Comparison with Similar Compounds
2-Acetylpyridine: Similar structure with an acetyl group instead of a butanoyl group.
3-Acetylpyridine: Acetyl group attached to the third position of the pyridine ring.
2-Butanoylpyridine: Similar structure but with the butanoyl group attached to the second position of the pyridine ring.
Uniqueness: 2-Butanoyl-3-picoline is unique due to the specific positioning of the butanoyl group on the pyridine ring, which may confer distinct reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)butan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-3-5-9(12)10-8(2)6-4-7-11-10/h4,6-7H,3,5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPMQBUTISBDNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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